molecular formula C39H69BO3 B14457303 Tris(dicyclohexylmethyl) borate CAS No. 73758-17-5

Tris(dicyclohexylmethyl) borate

Cat. No.: B14457303
CAS No.: 73758-17-5
M. Wt: 596.8 g/mol
InChI Key: HTUHQDKWJDVNOK-UHFFFAOYSA-N
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Description

Tris(dicyclohexylmethyl) borate is an organoboron compound known for its unique structural and electronic properties. This compound is characterized by the presence of three dicyclohexylmethyl groups attached to a central boron atom. Its chemical structure provides it with distinct reactivity and stability, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(dicyclohexylmethyl) borate typically involves the reaction of dicyclohexylmethyl lithium with boron trichloride. The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction scheme is as follows: [ \text{3 (C}6\text{H}{11}\text{CH}_2\text{Li}) + \text{BCl}_3 \rightarrow \text{B(C}6\text{H}{11}\text{CH}_2)_3 + \text{3 LiCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled temperatures and pressures. The product is then purified through distillation or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: Tris(dicyclohexylmethyl) borate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form borate esters.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The dicyclohexylmethyl groups can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed.

Major Products:

    Oxidation: Borate esters.

    Reduction: Borohydrides.

    Substitution: Various substituted borates depending on the reagents used.

Scientific Research Applications

Tris(dicyclohexylmethyl) borate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound is studied for its potential use in drug delivery systems due to its stability and reactivity.

    Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used as a catalyst in polymerization reactions and as an additive in lubricants to enhance performance.

Mechanism of Action

The mechanism by which tris(dicyclohexylmethyl) borate exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, making it a valuable catalyst in many reactions. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • Tris(trimethylsilyl) borate
  • Tris(pentafluorophenyl) borate
  • Tris(2-aminoethoxy)trihydroxyhexaborato]cobalt(II)

Comparison: Tris(dicyclohexylmethyl) borate is unique due to its bulky dicyclohexylmethyl groups, which provide steric hindrance and enhance its stability compared to other borates. This makes it particularly useful in applications where stability and reactivity are crucial.

Properties

CAS No.

73758-17-5

Molecular Formula

C39H69BO3

Molecular Weight

596.8 g/mol

IUPAC Name

tris(dicyclohexylmethyl) borate

InChI

InChI=1S/C39H69BO3/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32)41-40(42-38(33-23-11-3-12-24-33)34-25-13-4-14-26-34)43-39(35-27-15-5-16-28-35)36-29-17-6-18-30-36/h31-39H,1-30H2

InChI Key

HTUHQDKWJDVNOK-UHFFFAOYSA-N

Canonical SMILES

B(OC(C1CCCCC1)C2CCCCC2)(OC(C3CCCCC3)C4CCCCC4)OC(C5CCCCC5)C6CCCCC6

Origin of Product

United States

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